3-Nitro-4-(propylamino)benzoic acid
Overview
Description
3-Nitro-4-(propylamino)benzoic acid is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The IUPAC name for this compound is 4-nitro-3-(propylamino)benzoic acid .
Synthesis Analysis
The synthesis of 3-Nitro-4-(propylamino)benzoic acid involves a mixture of 4-fluoro-3-nitrobenzoic acid, 1-propanamine, and dimethyl sulfoxide. This mixture is stirred for 3 hours at 60° C. The reaction mixture is then poured onto water. The precipitated product is filtered off, washed with water, and dried, yielding 3-nitro-4-(propylamino)benzoic acid .Molecular Structure Analysis
The molecular structure of 3-Nitro-4-(propylamino)benzoic acid contains a total of 28 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-Nitro-4-(propylamino)benzoic acid has a molecular weight of 224.22 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photoaffinity Labeling Agents in Biological Membranes
Researchers have explored the use of compounds structurally related to 3-Nitro-4-(propylamino)benzoic acid as photoaffinity labeling agents. In particular, studies have focused on analogs of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) for modifying chloride ion transport in human erythrocyte ghost membranes. These compounds, including derivatives like FAzNPPB, are effective in photoinactivating Cl- flux and can be used to study the diverse effects of arylanthranilates on biological membranes (Branchini et al., 1995).
Synthesis of Tritium Labeled Aryl Azide Photoaffinity Labeling Agents
The synthesis and application of tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agents derived from compounds like 3-Nitro-4-(propylamino)benzoic acid have been reported. These agents are used for studying chloride channels, highlighting the compound's role in biochemical research (Branchini et al., 1992).
Application in Luminescent Properties of Lanthanide Coordination Compounds
In the field of inorganic chemistry, derivatives of benzoic acid, including those with nitro substitutions similar to 3-Nitro-4-(propylamino)benzoic acid, have been used to study the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds. Such studies contribute to the understanding of photophysical properties in materials science (Sivakumar et al., 2010).
Enzymatic Assays in Organic Media
Compounds structurally related to 3-Nitro-4-(propylamino)benzoic acid, like 6-nitro-3-(phenylacetamido) benzoic acid (NIPAB), have been used as substrates for enzymatic assays. These assays are significant in biotechnology, especially in studying enzyme activities in non-aqueous environments (Alves et al., 1995).
Investigation of Cell Migration Inhib
itorsResearch has been conducted on derivatives of benzoic acid, including compounds similar to 3-Nitro-4-(propylamino)benzoic acid, for their potential as cell migration inhibitors. Such studies are crucial in cancer research and therapy, exploring how these compounds affect the migration capacity of various malignant tumor cells and their potential as treatments for malignant tumors (Li et al., 2010).
Synthesis and Characterization in Coordination Chemistry
The synthesis and characterization of complexes with elements like Mg(II) using nitro-substituted benzoic acids are areas of active research. These studies provide insights into the thermodynamics and structural aspects of such complexes, contributing to the field of coordination chemistry and materials science (Srinivasan & Sawant, 2003).
Synthesis in Organic Chemistry
Research in organic chemistry includes the synthesis of various nitrobenzoic acids, including those structurally related to 3-Nitro-4-(propylamino)benzoic acid. Such compounds are essential intermediates in the synthesis of a wide range of organic molecules, demonstrating the compound's relevance in synthetic chemistry (Hua-nan, 2010).
properties
IUPAC Name |
3-nitro-4-(propylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGUTHABMXVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471055 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68740-31-8 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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